Somatorelin

説明

Somatorelin is a diagnostic agent used for determining growth hormone deficiency . It is a recombinant version of growth hormone-releasing hormone (GHRH) and has been used to study hormone deficiency (particularly growth hormone deficiency), cognitive impairment, sleep disorders, and aging .

Synthesis Analysis

Somatorelin is normally synthesized in the hypothalamus and stimulates the secretion of growth hormone from the pituitary gland . A study investigated the in vitro metabolism and detection of four of the larger GHRH synthetic analogs (sermorelin, tesamorelin, CJC-1295, and CJC-1295 with drug affinity complex) in fortified urine . Nineteen major in vitro metabolites were identified, selected for synthesis, purified, and characterized in house .

Chemical Reactions Analysis

The major degradation forms and structural variants of the hGH molecule, which Somatorelin is a synthetic version of, had been described and reviewed . Available bioassays were much less selective than physico-chemical methods in detecting and quantifying structural degradation .

科学的研究の応用

Diagnosis of Growth Hormone Deficiencies

Somatorelin, also known as Sermorelin, is used in the diagnosis of deficiencies in growth hormone secretion. It provides a precise and cost-effective test for this purpose .

Management of Acromegaly

Somatorelin has applications in managing acromegaly, a condition characterized by excessive growth hormone production, by measuring GHRH plasma levels .

Antiproliferative Effects on Tumor Growth

Recent research shows that Somatorelin exerts antiproliferative effects and inhibits tumor growth via the somatostatin receptor 2 (SSTR2) .

Therapeutic Aspects in Central Nervous System

Somatorelin is synthesized in the arcuate nucleus of the hypothalamus in the Central Nervous System (CNS) and has therapeutic implications related to its origin and function .

作用機序

Target of Action

Somatorelin, also known as growth hormone-releasing hormone (GHRH), is a synthetic version of the naturally occurring GHRH . Its primary target is the somatotropic cells of the anterior pituitary gland . These cells are responsible for the synthesis and secretion of growth hormone (GH), which plays a crucial role in growth regulation, muscle and fat mass regulation, blood glucose level regulation, and lipid regulation .

Mode of Action

Somatorelin acts by binding to the GHRH receptors on the anterior pituitary gland . This binding stimulates the synthesis and release of growth hormone (GH) from the somatotropic cells . The released GH then acts on various tissues throughout the body, promoting growth and metabolic functions .

Biochemical Pathways

The action of Somatorelin primarily affects the growth hormone regulatory pathway. By stimulating the release of GH, it indirectly influences several downstream effects. GH acts on the liver to stimulate the production of Insulin-like Growth Factor 1 (IGF-1), which promotes growth and development of bones, muscles, and other organs. GH also has direct effects on fat and carbohydrate metabolism, and it helps maintain blood glucose levels .

Pharmacokinetics

The pharmacokinetics of Somatorelin, like other peptide hormones, involves absorption, distribution, metabolism, and excretion (ADME). Generally, peptide hormones are absorbed into the bloodstream, distributed throughout the body, metabolized mainly in the liver and kidneys, and excreted in urine .

Result of Action

The primary result of Somatorelin’s action is the increased synthesis and release of GH. This leads to an increase in IGF-1 levels, promoting growth and development in children and maintaining anabolic processes in adults. It also influences fat and carbohydrate metabolism, helping to maintain blood glucose levels .

将来の方向性

Somatorelin and its synthetic analogs have been used in trials studying the treatment of Aging, Elderly, Sleep Disorders, Hormone Deficiency, and Mild Cognitive Impairment . The administration of growth hormone-releasing hormone (GHRH) and its synthetic analogs is prohibited by the World Anti-Doping Agency (WADA), indicating potential misuse in sports . Future research may focus on further understanding its metabolism, especially for unapproved synthetic analogs .

特性

IUPAC Name |

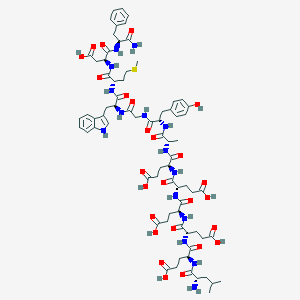

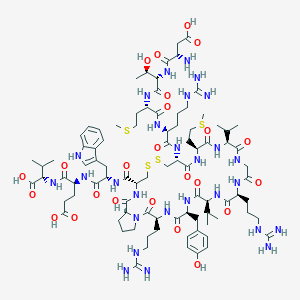

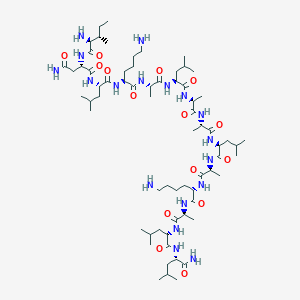

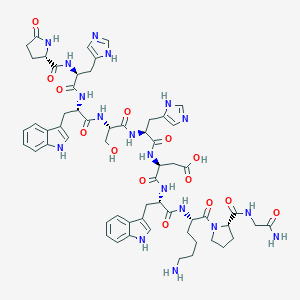

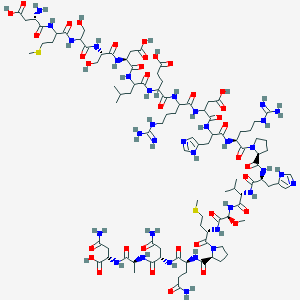

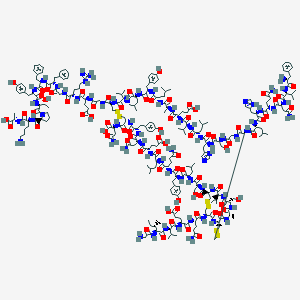

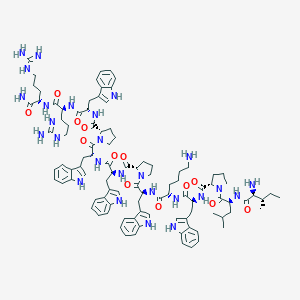

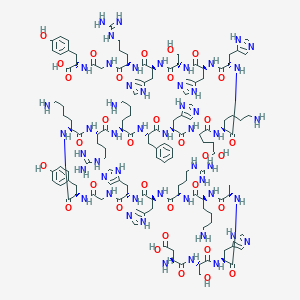

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)/t106-,107-,108-,109-,110-,111-,112-,113+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,165-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHCMOSSKRAPEL-IBFVROBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C215H358N72O66S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232828 | |

| Record name | Somatorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Somatorelin | |

CAS RN |

83930-13-6 | |

| Record name | Somatorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083930136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Somatorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Somatorelin and how does it work?

A1: Somatorelin, also known as Growth Hormone-Releasing Hormone (GHRH), is a 44-amino acid peptide hormone that stimulates the production and release of growth hormone (GH) from the anterior pituitary gland []. It achieves this by binding to GHRH receptors on the surface of somatotroph cells in the pituitary gland, triggering a cascade of intracellular events that ultimately lead to GH synthesis and secretion [].

Q2: How can the GH response to Somatorelin be used in clinical diagnostics?

A2: The GH response to Somatorelin administration can be used to differentiate Parkinson's disease (PD) from multiple system atrophy (MSA) []. Research has shown that patients with PD exhibit a significantly increased GH response to a subthreshold dose of Somatorelin compared to patients with MSA or healthy controls []. This heightened response may indicate hypersensitivity of extrastriatal dopamine receptors in PD patients [].

Q3: Can Somatorelin administration be detected through biomarkers?

A3: Yes, longitudinal monitoring of Insulin-like Growth Factor I (IGF-I) and/or the calculated GH-2000 score can effectively detect Somatorelin intake in men []. This approach is based on the premise that Somatorelin administration leads to increased GH levels, which in turn elevates IGF-I levels []. By establishing individual baseline thresholds, deviations indicative of Somatorelin use can be identified [].

Q4: Are there any challenges in using IGF-I as a biomarker for Somatorelin administration?

A4: While effective in men, using IGF-I as a biomarker for Somatorelin administration in women presents challenges due to the higher intra-individual variation of IGF-I levels observed across the menstrual cycle []. This variability can complicate the interpretation of longitudinal data and potentially mask the effects of Somatorelin administration [].

Q5: Beyond its diagnostic utility, are there other applications of Somatorelin?

A5: Somatorelin has shown promise in treating various conditions, including pituitary hypoplasia and dwarfism []. Its ability to stimulate GH production makes it a potential therapeutic agent for growth disorders [].

Q6: What is the molecular formula and weight of Somatorelin?

A6: While the provided abstracts do not explicitly state the molecular formula and weight of Somatorelin, they identify it as a 44-amino acid peptide []. Further research using scientific databases or literature would be required to obtain this specific information.

Q7: Has chemical synthesis been employed for the production of Somatorelin?

A7: Yes, Somatorelin can be synthesized using chemical methods such as Native Chemical Ligation (NCL) combined with photodesulfurization [, ]. Flow chemistry techniques have been successfully employed to accelerate these processes, enabling faster and more efficient production of Somatorelin compared to traditional batch methods [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。